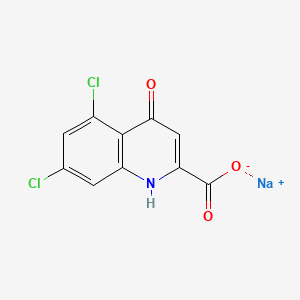

5,7-Dichlorokynurenic acid sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

5,7-二氯犬尿氨酸钠盐的合成通常涉及犬尿氨酸衍生物的氯化。 反应条件通常包括在受控温度下使用氯化剂,例如亚硫酰氯或五氯化磷 . 然后用氢氧化钠中和所得的二氯化产物,形成钠盐 .

工业生产方法

5,7-二氯犬尿氨酸钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保高纯度和一致性。 最终产品通常会进行重结晶和纯化步骤,以达到所需的质量 .

化学反应分析

Biochemical Interactions at the NMDA Receptor Glycine Site

DCKA-Na competitively inhibits glycine binding at the NMDA receptor with high affinity:

| Parameter | Value | Source |

|---|---|---|

| Binding affinity (K<sub>i</sub>) | 79 nM | |

| IC<sub>50</sub> (NMDA antagonism) | 10 μM |

Key Binding Interactions :

- Carboxylate Group : Forms a salt bridge with Arg523 via ionic interaction.

- Amino Group : Hydrogen bonds with Pro516 backbone carbonyl and Thr518 hydroxyl.

- Quinoline Ring : π-stacking with Phe484 (3.5 Å distance).

- Chlorine Substituents : Van der Waals contacts with Phe408 (5-Cl) and Trp731 (7-Cl).

- Water-Mediated Interactions : Stabilize interactions with Ser688 and Asp732.

Role of Substituents:

- 5,7-Dichloro Groups : Enhance binding affinity through hydrophobic interactions and steric hindrance, reducing agonist access .

- Carboxylate Group : Critical for ionic interactions with the receptor’s arginine residue (Arg523) .

Electronic Effects:

- The electron-withdrawing chlorine atoms increase the acidity of the hydroxyl group, facilitating salt formation .

Solubility and Stability Under Various Conditions

| Condition | Stability/Solubility | Source |

|---|---|---|

| Aqueous solution (pH 7) | Stable for 24 hours | |

| 1M NaOH | Fully soluble (100 mM) | |

| DMSO | Soluble (100 mg/mL) | |

| Long-term storage | Desiccated at RT |

Functional Consequences of Chemical Interactions

科学研究应用

Chemical Properties and Mechanism of Action

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid sodium salt

- Molecular Formula : C10H4Cl2NNaO3

- Molecular Weight : 280.04 g/mol

- Purity : ≥98%

- CAS Number : 1184986-70-6

5,7-Dichlorokynurenic acid sodium salt binds to a strychnine-insensitive glycine site on the NMDA receptor, exhibiting a binding affinity (Ki) of 79 nM. This compound effectively inhibits NMDA receptor-mediated responses, including calcium influx and neurotransmitter release in neuronal cultures .

Neuropharmacology

This compound is extensively used to investigate the role of NMDA receptors in various neurological conditions. Its antagonistic properties allow researchers to explore excitatory synaptic transmission and its implications in disorders such as epilepsy and neurodegenerative diseases.

- Anticonvulsant Effects : Studies have demonstrated that this compound exhibits anticonvulsant properties when administered intracerebroventricularly in animal models, suggesting its potential for treating seizure disorders .

Neuroprotection

The compound has shown neuroprotective effects in cell culture models by mitigating excitotoxicity caused by excessive glutamate signaling. This property makes it a candidate for further research into protective strategies against neuronal damage in conditions like stroke or traumatic brain injury .

Behavioral Studies

Research employing this compound has contributed to understanding the cognitive and behavioral aspects associated with NMDA receptor activity. By modulating this receptor's function, researchers can assess the impact on learning and memory processes in animal models .

Case Studies and Research Findings

作用机制

相似化合物的比较

类似化合物

犬尿氨酸: 一种天然存在的NMDA受体拮抗剂,效力较低.

7-氯犬尿氨酸: 另一种氯化衍生物,具有类似但效力较低的作用.

独特性

5,7-二氯犬尿氨酸钠盐以其对NMDA受体甘氨酸位点的效力高和选择性而著称 . 其水溶性和稳定性使其成为体外和体内研究的优选选择 .

生物活性

5,7-Dichlorokynurenic acid sodium salt (5,7-DCKA) is a potent antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in neuropharmacology due to its significant biological activity and potential therapeutic applications in neurological disorders.

- Chemical Name : 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid

- CAS Number : 131123-76-7

- Molecular Formula : C_10H_6Cl_2N_1O_3

- Molecular Weight : 248.06 g/mol

5,7-DCKA functions primarily by blocking the glycine recognition site on NMDA receptors. The inhibition of this site prevents the receptor from being activated by glycine, which is crucial for NMDA receptor function. This blockade can lead to a reduction in excitotoxicity associated with various neurological conditions.

Biological Activity

- Potency :

- Effects on Neuronal Activity :

- Neuroprotective Effects :

Study 1: Anticonvulsant Properties

In a study examining the anticonvulsant properties of 5,7-DCKA, it was administered intracerebroventricularly to mice. The results indicated that it effectively reduced seizure activity, further supporting its potential therapeutic role in epilepsy .

Study 2: Long-Term Potentiation (LTP)

Another study investigated the effects of 5,7-DCKA on long-term potentiation in hippocampal slices. The compound was found to inhibit the increase in population spike magnitude following tetanic stimulation, demonstrating its capacity to modulate synaptic plasticity .

Study 3: Glycine Site Competition

In experiments utilizing Xenopus oocytes expressing NMDA receptors, 5,7-DCKA was shown to be a competitive antagonist at the glycine site. It effectively displaced radiolabeled glycine binding and inhibited ionic currents evoked by NMDA and glycine co-application .

Comparative Analysis of Related Compounds

| Compound Name | Binding Affinity (K_i) | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| 5,7-Dichlorokynurenic Acid | 79 nM | Glycine site antagonist | Neuroprotection, Anticonvulsant |

| 7-Chlorokynurenic Acid | Higher than 79 nM | Glycine site antagonist | Moderate neuroprotection |

| Kynurenic Acid | Variable | Non-selective antagonist | Limited due to lower potency |

属性

IUPAC Name |

sodium;5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3.Na/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14;/h1-3H,(H,13,14)(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRPMJHKWHCUFW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)[O-])Cl)Cl.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。